N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide
Overview
Description
“N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide” is an organic compound . It contains a benzamide group, which is a common functional group in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a benzamide group attached to a 2,4-dioxodihydrofuran-3(2H)-ylidene group. The presence of the furan ring and the amide group could influence the compound’s reactivity and properties .Scientific Research Applications
Anti-Proliferative Agents
- Study 1: A series of substituted benzamides, including compounds similar to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide, were synthesized as potential anti-cancer agents. These compounds showed potent anti-cancer activity in cell viability assays using A549 and L132 cell lines. The study included hemolytic assays for blood compatibility and explored the structure-activity relationship for further development of this class of compounds (Soni, Sanghvi, Devkar, & Thakore, 2015).
Synthesis and Characterization
- Study 2: A guanidine derivative structurally related to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide was synthesized. The structure of the product was confirmed by various spectroscopic techniques, highlighting the complexity and versatility of compounds within this chemical class (Balewski & Kornicka, 2021).
Cytotoxic Activity
- Study 3: Research on benzamide derivatives and their copper(II) complexes demonstrated significant cytotoxicity against several human cancer cell lines, indicating the potential therapeutic application of these compounds in oncology (Adhami et al., 2014).
Peptide Synthesis
- Study 4: The preparation of N-methylamino acids by N-methylation, including those similar to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide, was explored, highlighting the compound's relevance in peptide synthesis (Cheung & Benoiton, 1977).
Histone Deacetylase Inhibitor
- Study 5: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide, was identified as a histone deacetylase inhibitor, demonstrating potential in cancer therapy (Zhou et al., 2008).
properties
IUPAC Name |
N-[amino-(3-hydroxy-5-oxo-2H-furan-4-yl)methylidene]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c13-10(9-8(15)6-18-12(9)17)14-11(16)7-4-2-1-3-5-7/h1-5,15H,6H2,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZQUDDBRMXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C(=NC(=O)C2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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